2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
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Overview
Description
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a chemical compound with the molecular formula C10H11F3O3. It is characterized by the presence of an ethoxy group, a trifluoro-1-hydroxyethyl group, and a phenol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the starting material.
Ethoxylation: The phenol undergoes ethoxylation to introduce the ethoxy group.
Trifluoromethylation: The ethoxyphenol is then trifluoromethylated to introduce the trifluoro-1-hydroxyethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoro-1-hydroxyethyl group can be reduced to form different reduced derivatives.
Substitution: The ethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Trifluoromethylated alcohols and other reduced derivatives.
Substitution Products: Various substituted phenols and ethers.
Scientific Research Applications
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenol group can act as a hydrogen bond donor and acceptor, influencing its binding to enzymes and receptors. The trifluoro-1-hydroxyethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is compared with similar compounds such as:
2-Ethoxyphenol: Lacks the trifluoro-1-hydroxyethyl group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Lacks the ethoxy group, leading to variations in solubility and biological activity.
2,4-Dichlorophenol: Contains chlorine atoms instead of the trifluoro-1-hydroxyethyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H11F3O3 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C10H11F3O3/c1-2-16-8-5-6(3-4-7(8)14)9(15)10(11,12)13/h3-5,9,14-15H,2H2,1H3 |
InChI Key |
UHZPJZZTNHFVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(F)(F)F)O)O |
Origin of Product |
United States |
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